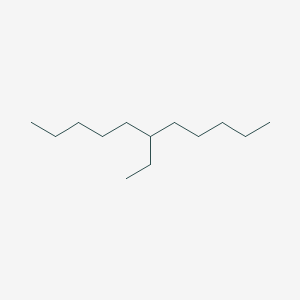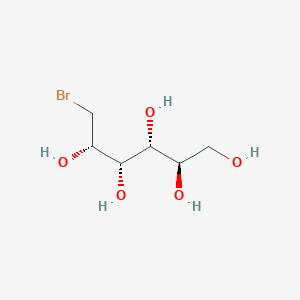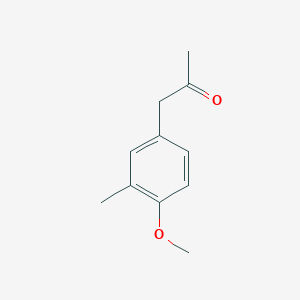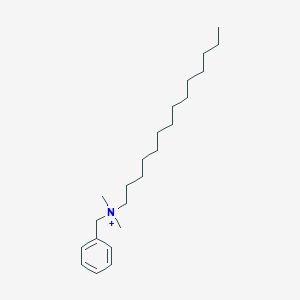
Benzyldimethyltetradecylammonium
Overview
Description
Fortimicin is a novel aminoglycoside antibiotic produced by the naturally occurring strain Micromonospora species. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. Fortimicin is isolated as a water-soluble, basic, white amorphous powder with the molecular formula C17H35N5O6 for Fortimicin A and C15H32N4O5 for Fortimicin B .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fortimicin is typically produced through fermentation processes involving Micromonospora species. The fermentation broth is subjected to various purification steps, including acid extraction, cationic-exchanging solid-phase extraction, and ion-pairing chromatography . The biosynthetic pathway involves the formation of aminocyclitol aminoglycosidic structures, which are unique to this class of antibiotics .
Industrial Production Methods: Industrial production of Fortimicin involves large-scale fermentation using optimized strains of Micromonospora species. The fermentation conditions, such as pH, temperature, and nutrient supply, are carefully controlled to maximize yield. The product is then purified using high-performance liquid chromatography and other chromatographic techniques to ensure high purity and potency .
Chemical Reactions Analysis
Types of Reactions: Fortimicin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the N-formimidoylation modification, which involves the addition of a glycine-derived N-formimidoyl group to the aminoglycoside structure .
Common Reagents and Conditions: Common reagents used in the chemical reactions of Fortimicin include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from these reactions include modified aminoglycoside structures with enhanced antibacterial activity and reduced susceptibility to enzymatic inactivation .
Scientific Research Applications
Fortimicin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying aminoglycoside biosynthesis and modification . In biology, Fortimicin is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics . In medicine, it is employed in the treatment of infections caused by multidrug-resistant bacteria, particularly Pseudomonas aeruginosa . In industry, Fortimicin is used in the development of new antimicrobial agents and as a standard for quality control in antibiotic production .
Mechanism of Action
Fortimicin exerts its antibacterial effects by binding to the prokaryotic ribosome and impairing bacterial protein synthesis . This binding disrupts the translation process, leading to the inhibition of bacterial growth and ultimately cell death. The molecular targets of Fortimicin include the 30S subunit of the bacterial ribosome, where it interferes with the accuracy of mRNA translation .
Comparison with Similar Compounds
This structural difference contributes to its high resistance to enzymatic inactivation and its broad-spectrum antibacterial activity . Similar compounds include gentamicin, tobramycin, and amikacin, which also belong to the aminoglycoside class of antibiotics .
Fortimicin stands out due to its unique structure and its effectiveness against multidrug-resistant bacteria, making it a valuable addition to the arsenal of antibiotics available for clinical use .
Properties
IUPAC Name |
benzyl-dimethyl-tetradecylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23/h15-17,19-20H,4-14,18,21-22H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBGYVXHFTYOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16287-71-1 (Parent), Array | |
| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zephiramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048360 | |
| Record name | Benzyldimethyltetradecylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5285-67-6, 16287-71-1 | |
| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zephiramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myristalkonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13774 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzyldimethyltetradecylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTALKONIUM ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5M8YK41GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


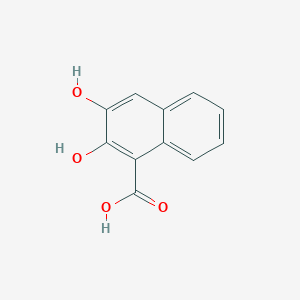
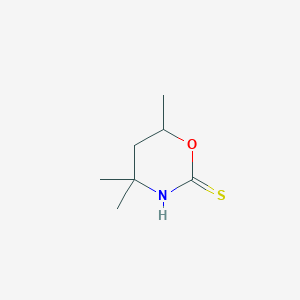

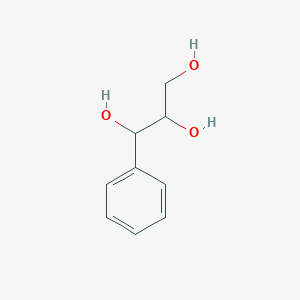
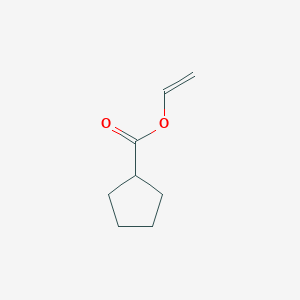
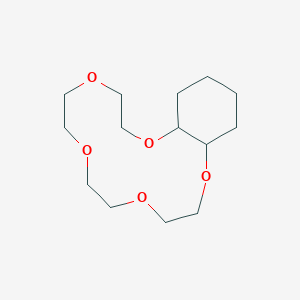
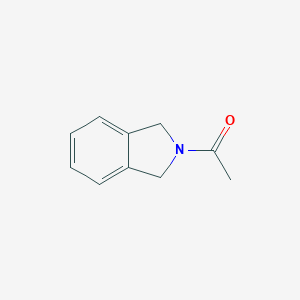


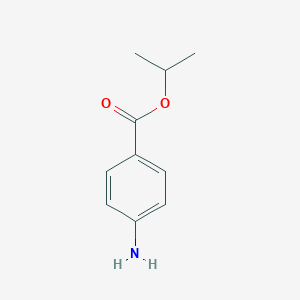
![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)
